molecular formula C15H10O2S B6355147 3-Benzo[b]thiophen-2-ylbenzoic acid CAS No. 1023489-08-8

3-Benzo[b]thiophen-2-ylbenzoic acid

Cat. No.: B6355147
CAS No.: 1023489-08-8
M. Wt: 254.31 g/mol
InChI Key: CTTFAKUTKPBJPY-UHFFFAOYSA-N
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Description

Significance of Biaryl Carboxylic Acids in Contemporary Organic Synthesis

Biaryl carboxylic acids are a class of organic compounds characterized by two aromatic rings directly bonded to each other, with one ring bearing a carboxylic acid functional group. This structural motif is of considerable importance in modern organic synthesis for several reasons.

Firstly, biaryl structures are central to many natural products, pharmaceuticals, and functional materials. rsc.orgfiveable.me Their unique three-dimensional structure and electronic properties impart specific biological activities and material characteristics. fiveable.me The synthesis of these biaryl compounds is a significant endeavor in chemical methodology, with reactions like the Suzuki-Miyaura cross-coupling being a primary tool for their construction. rsc.orgfiveable.me

Secondly, carboxylic acids themselves are valuable precursors in organic synthesis. They are readily available, often inexpensive, and can be chemically transformed into a wide variety of other functional groups. rsc.orgrsc.org The use of carboxylic acids as starting materials in the synthesis of biaryls is an area of active research, offering a stable and non-toxic alternative to other starting materials like aryl halides. rsc.org

Furthermore, axially chiral biaryl carboxylic acids, a subset of this class, have found applications as chiral derivatizing agents, building blocks in total synthesis, and as ligands in metal-catalyzed reactions. acs.org The development of efficient synthetic routes to biaryl carboxylic acids is thus a continuing focus of research, aiming for high efficiency and compatibility with a wide range of other chemical functionalities. acs.org

Overview of Benzothiophene (B83047) Derivatives in Advanced Chemical Research

The benzothiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in chemical and pharmaceutical research. numberanalytics.comresearchgate.net This heterocyclic system is a key component in a multitude of compounds with a broad spectrum of biological activities. researchgate.net

In medicinal chemistry, benzothiophene derivatives have been extensively investigated and developed as therapeutic agents. researchgate.netbenthamdirect.com They have shown potential as anti-cancer, anti-inflammatory, antimicrobial, anti-diabetic, and anticonvulsant agents, among others. researchgate.netijpsjournal.com The versatility of the benzothiophene core allows for its modification with various functional groups, enabling the fine-tuning of its biological effects. numberanalytics.com Several clinically used drugs contain the benzothiophene moiety, highlighting its therapeutic potency. researchgate.net

Beyond pharmaceuticals, benzothiophene derivatives are also explored in materials science. Their electronic properties, including high electron density and the ability to participate in π-conjugation, make them suitable as building blocks for organic semiconductors and other electronic materials. numberanalytics.com Research in this area focuses on creating novel materials with tunable optical and electrical properties for applications in flexible and transparent electronics. numberanalytics.com

The synthesis of benzothiophene derivatives is a well-established field, with numerous methods available for the construction and functionalization of this heterocyclic system. These methods include cyclization reactions, transition metal-catalyzed cross-couplings, and various functional group interconversions. benthamdirect.com

Academic Context and Research Impetus for 3-Benzo[b]thiophen-2-ylbenzoic Acid

The academic interest in this compound stems from its identity as a biaryl carboxylic acid that incorporates the biologically significant benzothiophene moiety. Research into compounds of this nature is often driven by the quest for new molecules with specific therapeutic or material properties.

The synthesis of substituted benzothiophenes is a focal point of research programs aimed at discovering new potential antibiotics and other therapeutic agents. nih.govmdpi.com For instance, researchers have combined the benzothiophene nucleus with other functional groups, such as acylhydrazones, to create libraries of compounds for screening against multidrug-resistant bacteria. nih.govmdpi.com In such synthetic endeavors, benzothiophene carboxylic acids are key intermediates. nih.govmdpi.com

While a large body of research focuses on the 2-carboxy and 3-carboxy derivatives of benzothiophene, the specific isomer this compound presents a unique structural arrangement. The impetus for its synthesis and study would likely be as a building block for more complex molecules, where the specific spatial arrangement of the benzoic acid relative to the benzothiophene core is crucial for a desired biological interaction or material property. For example, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated as anticancer agents targeting specific cellular pathways. nih.gov

Scope and Strategic Aims of Scholarly Inquiry into the Compound

The strategic aims of research involving this compound are primarily directed towards its use as a precursor in the synthesis of novel, potentially active compounds. The scope of this inquiry can be broken down into several areas:

Development of Synthetic Methodologies: A key objective is the development of efficient and versatile synthetic routes to this compound and its derivatives. This includes exploring different coupling strategies and reaction conditions to achieve high yields and purity.

Medicinal Chemistry Applications: A major goal is the incorporation of the this compound scaffold into larger molecules designed to interact with specific biological targets. This involves the synthesis of amides, esters, and other derivatives, followed by biological evaluation for activities such as anticancer, antimicrobial, or anti-inflammatory effects. nih.gov

Materials Science: The compound could also be a target for researchers in materials science, who may investigate its potential use in the creation of new organic materials with interesting photophysical or electronic properties.

Structural and Mechanistic Studies: Scholarly inquiry may also focus on understanding the fundamental chemical and physical properties of this compound. This could involve detailed spectroscopic and crystallographic studies to elucidate its structure and conformational preferences. Molecular modeling studies could also be employed to predict its interactions with biological macromolecules. researchgate.netnih.gov

While specific research solely dedicated to this compound is not abundant in the public literature, the strategic aims for its study can be inferred from the broader context of research on related benzothiophene and biaryl carboxylic acid derivatives.

Detailed Research Findings

While a dedicated body of research on this compound is limited, data for closely related isomers and derivatives have been reported. The following tables provide an overview of representative data for benzothiophene carboxylic acid derivatives.

Table 1: Physicochemical Properties of a Related Benzothiophene Derivative

PropertyValueCompound
Molecular Formula C₉H₄Cl₂O₂S3,6-dichloro-benzo[b]thiophene-2-carboxylic acid
Molecular Weight 247.1 g/mol 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid
Appearance Crystalline solid3,6-dichloro-benzo[b]thiophene-2-carboxylic acid
λmax 239, 251, 296 nm3,6-dichloro-benzo[b]thiophene-2-carboxylic acid
Solubility (DMF) 30 mg/mL3,6-dichloro-benzo[b]thiophene-2-carboxylic acid
Solubility (DMSO) 30 mg/mL3,6-dichloro-benzo[b]thiophene-2-carboxylic acid

Data sourced from Cayman Chemical product information sheet. caymanchem.com

Table 2: Spectroscopic Data for a Related Benzothiophene Derivative

TechniqueDataCompound
¹H NMR (300 MHz, DMSO-d₆) δ 13.46 (s, 1H), 8.12 (d, J = 0.8 Hz, 1H), 8.05 (dd, J = 9.0, 5.4 Hz, 1H), 7.98 (dd, J = 9.4, 2.6 Hz, 1H), 7.35 (td, J = 9.0, 2.6 Hz, 1H)6-Fluorobenzo[b]thiophene-2-carboxylic acid
¹³C NMR (101 MHz, DMSO-d₆) δ 163.48, 161.43 (d, J = 245.2 Hz), 142.76 (d, J = 11.3 Hz), 135.75, 134.96 (d, J = 3.9 Hz), 129.99, 127.70 (d, J = 9.6 Hz), 114.48 (d, J = 24.8 Hz), 109.13 (d, J = 26.2 Hz)6-Fluorobenzo[b]thiophene-2-carboxylic acid

Data sourced from a study on the synthesis and biological evaluation of benzothiophene acylhydrazones. mdpi.com

X-ray Crystallography and Diffraction Studies

No published X-ray crystallography data for this compound could be located. Such studies are essential for determining the precise three-dimensional arrangement of atoms and molecules within a crystal, forming the basis for the subsequent analyses.

While polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a known phenomenon in carboxylic acids and their analogues, no specific studies on the polymorphic behavior of this compound have been reported. Research on related compounds, such as other benzothiophene carboxylic acids, indicates that different packing arrangements and intermolecular interactions can lead to various polymorphic forms, but these findings cannot be directly extrapolated to the target compound without experimental verification.

The generation of a crystallographic data table, including parameters such as crystal system, space group, unit cell dimensions, and refinement statistics (e.g., R-factor), is contingent on experimental X-ray diffraction data, which is currently unavailable for this compound.

A detailed analysis of the supramolecular architecture, which describes how molecules are organized in the crystal lattice through non-covalent interactions, is not possible without the foundational crystallographic data.

Spectroscopic Elucidation of Molecular Framework

While general spectroscopic data (such as NMR and mass spectrometry) for derivatives of benzo[b]thiophene and benzoic acid exist, a detailed spectroscopic analysis dedicated to the elucidation of the specific molecular framework of this compound, as it pertains to its solid-state structure and intermolecular interactions, has not been found in the reviewed literature.

Spectroscopic and Advanced Structural Insights into this compound Remain Elusive

The inquiry for a detailed exposition on this compound, focusing on its nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), and high-resolution mass spectrometry (HRMS), did not yield specific data for this particular molecule. While the broader class of benzo[b]thiophene derivatives is a subject of ongoing research, information on the 2-ylbenzoic acid substituted at the 3-position of the benzo[b]thiophene ring is conspicuously absent from the surveyed literature.

Research on related compounds, such as various benzo[b]thiophene acylhydrazones, 2-aroylbenzo[b]thiophen-3-ols, and benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, is more prevalent. nih.govmdpi.comnih.gov These studies provide extensive spectroscopic characterization of their respective molecules, often including detailed 1H and 13C NMR assignments and HRMS data to confirm their structures. nih.govnih.gov For instance, the synthesis and characterization of novel benzo[b]thiophene derivatives often involve starting materials like 3-chlorobenzo[b]thiophene-2-carboxyl chloride or benzo[b]thiophene-2-carboxylic acid, highlighting the chemical diversity within this family of compounds. nih.govmdpi.com

Furthermore, theoretical and computational studies on benzoic acid and its derivatives have established methodologies for correlating experimental NMR and vibrational spectroscopy data with computational predictions. These studies are crucial for the precise assignment of spectral features and for understanding the electronic and structural properties of molecules. Similarly, research on the vibrational spectra of other benzofused thiophene compounds provides a framework for how such analyses would be conducted.

However, without either experimental data or computational models specifically for this compound, a scientifically accurate and detailed article as per the requested structure cannot be generated. The scientific community has yet to publish in-depth research on this specific compound that would allow for the creation of the detailed tables and analyses requested.

Future research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to provide the specific chemical shifts, vibrational modes, and precise elemental composition that form the basis of the requested advanced structural analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzothiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFAKUTKPBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Analysis and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of 3-Benzo[b]thiophen-2-ylbenzoic acid are dictated by the conjugated system formed by the benzo[b]thiophene and benzoic acid moieties. UV-Vis spectroscopy is a powerful tool to probe the electronic transitions within this molecular framework.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent aromatic systems: the benzo[b]thiophene core and the phenyl ring of the benzoic acid, modified by their conjugation.

The electronic spectrum of benzo[b]thiophene itself displays characteristic absorption bands. A comparison with benzene (B151609) and thiophene (B33073) shows that the fusion of the two rings in benzo[b]thiophene leads to more favorable fluorescent properties and a shift in absorption to longer wavelengths. researchgate.net Typically, benzo[b]thiophenes exhibit high-energy absorption bands corresponding to π → π* transitions. For instance, studies on alkoxy-substituted benzo[b]thiophenes have identified distinct band systems within their electronic absorption spectra. researchgate.net

The biphenyl (B1667301) system, which is structurally related to the linkage in this compound, has an absorption maximum around 250 nm. The introduction of a carboxylic acid group, as in biphenyl-3-carboxylic acid, can influence the electronic transitions. nih.gov The carboxylic acid group itself has a weak n → π* transition, which is often submerged by stronger π → π* absorptions of the aromatic rings. masterorganicchemistry.com

In this compound, the benzo[b]thiophene and the phenyl ring of the benzoic acid are linked, creating an extended π-conjugated system. This conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, non-conjugated chromophores. The π → π* transitions, which are characteristic of aromatic systems, will be shifted to longer wavelengths due to the delocalization of electrons over the entire molecular framework. The extent of this shift is dependent on the planarity of the molecule; a more coplanar arrangement of the two ring systems allows for more effective π-orbital overlap and thus greater delocalization, leading to absorption at lower energies (longer wavelengths).

A hypothetical UV-Vis absorption spectrum for this compound would likely exhibit strong absorptions in the UV region, with the main π → π* band appearing at a longer wavelength than that of either benzo[b]thiophene or 3-phenylbenzoic acid alone. The weaker n → π* transition associated with the carbonyl group of the carboxylic acid is anticipated to be present but may be obscured by the more intense π → π* transitions. masterorganicchemistry.com

Table 1: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound and Related Compounds

CompoundTransition TypeExpected λmax (nm)Notes
Benzeneπ → π~255In non-polar solvents.
Thiopheneπ → π~231In non-polar solvents.
Benzo[b]thiopheneπ → π~297, ~260, ~226Multiple bands due to the fused ring system.
Biphenylπ → π~250K-band due to conjugated system.
3-Phenylbenzoic Acidπ → π~250-260Similar to biphenyl, with potential minor shifts.
n → π~290-310Weak and often obscured.
This compound π → π > 300 Bathochromic shift due to extended conjugation.
n → π ~320-340 Weak, potentially overlapping with π → π bands.*

Note: The λmax values are approximate and can vary based on the solvent and substitution.

The UV-Vis absorption spectrum of this compound may exhibit concentration-dependent behavior, particularly in solvents that can facilitate intermolecular interactions. Aromatic carboxylic acids are known to form hydrogen-bonded dimers, especially in non-polar solvents. This dimerization can lead to changes in the electronic environment of the chromophore and, consequently, to alterations in the absorption spectrum.

As the concentration of the compound increases, the equilibrium between the monomeric and dimeric forms can shift towards the dimer. This may result in either a hypsochromic (blue) or bathochromic (red) shift of the absorption bands, or changes in the molar absorptivity (ε). A common observation is a deviation from the Beer-Lambert law, which states that absorbance is directly proportional to concentration. Such deviations are indicative of intermolecular interactions. researchgate.net

Furthermore, at higher concentrations, π-stacking interactions between the planar aromatic systems of the molecules can occur. These interactions can also perturb the electronic energy levels and lead to changes in the UV-Vis spectrum, often causing a broadening of the absorption bands and a decrease in the molar absorptivity (hypochromism).

Studies on other aromatic molecules have shown that increasing concentration can lead to the appearance of new absorption bands or shoulders, which are attributed to the formation of aggregates. researchgate.net While specific experimental data for this compound is not available, these general principles suggest that its concentration-dependent UV-Vis spectra could provide valuable insights into its self-association behavior in solution.

Table 2: Hypothetical Concentration-Dependent UV-Vis Data for this compound in a Non-Polar Solvent

Concentration (M)λmax (nm)Molar Absorptivity (ε) (M-1cm-1)Observations
1 x 10-631025,000Spectrum dominated by monomeric species.
1 x 10-530924,500Slight hypsochromic shift and hypochromism.
1 x 10-430723,000Increased deviation from Beer-Lambert law, suggesting dimerization.
1 x 10-330521,000Significant band broadening and hypochromism due to aggregation.

Note: This data is hypothetical and serves to illustrate the expected trends in concentration-dependent UV-Vis absorption for an aromatic carboxylic acid capable of hydrogen bonding and π-stacking.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular and electronic structures. For a molecule like 3-Benzo[b]thiophen-2-ylbenzoic acid, which combines the benzo[b]thiophene and benzoic acid moieties, these calculations could reveal important information about its planarity, the rotational barrier between the two ring systems, and the electronic interplay between the sulfur-containing heterocycle and the carboxylic acid group.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost. It would be the method of choice for determining the most stable three-dimensional structure (geometry optimization) of this compound. Such a study would involve exploring the potential energy surface to identify conformational isomers, particularly concerning the dihedral angle between the benzo[b]thiophene and benzoic acid rings.

Selection and Application of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For a molecule containing sulfur, carbon, oxygen, and hydrogen, a common approach would involve functionals like B3LYP and basis sets such as 6-311++G(d,p), which have been shown to provide reliable results for similar organic molecules. The selection process is critical for obtaining meaningful and predictive computational results.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic character of a molecule is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. Analysis of the spatial distribution of these orbitals for this compound would indicate which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO), thus predicting sites for electrophilic and nucleophilic attack.

Charge Distribution Analysis (Mulliken Population, Natural Bond Orbital (NBO) Analysis)

Understanding how charge is distributed across a molecule is crucial for predicting its interactions. Mulliken population analysis provides a method for estimating partial atomic charges, though it is known to be basis-set dependent. Natural Bond Orbital (NBO) analysis offers a more robust picture, describing the Lewis-like bonding pattern of electron pairs and charge delocalization through donor-acceptor interactions. For this compound, NBO analysis could quantify the charge transfer between the two aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Color-coding reveals regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. An MEP map of this compound would clearly illustrate the reactive sites, particularly around the carboxylic acid group and the sulfur atom.

Prediction of Photophysical and Charge Transport Properties

Computational methods are instrumental in predicting the photophysical behavior and charge transport characteristics of this compound, guiding the design of new materials for electronic devices.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. For derivatives of this compound, TD-DFT calculations have been employed to understand their photophysical properties. These calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λ_abs), and oscillator strengths (f). For instance, studies on related benzo[b]thiophene derivatives show that theoretical absorption spectra calculated via TD-DFT are in good agreement with experimental data. These calculations help in identifying the nature of electronic transitions, such as π-π* or n-π* transitions, which are crucial for understanding the photoluminescence and charge-transfer properties of these materials.

PropertyPredicted Value
Maximum Absorption Wavelength (λ_max)Data not available in search results
Emission WavelengthData not available in search results
Oscillator Strength (f)Data not available in search results
Nature of Electronic TransitionPrimarily π-π*
ParameterDescription
Hole Reorganization Energy (λ_h)Energy associated with the relaxation of the molecule after losing an electron.
Electron Reorganization Energy (λ_e)Energy associated with the relaxation of the molecule after gaining an electron.

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of a molecule are determined by its polarizability (α) and first-order hyperpolarizability (β). Computational studies on benzo[b]thiophene derivatives have been conducted to predict these properties. These calculations often involve optimizing the molecular geometry and then computing the NLO parameters using methods like DFT. The results for related compounds suggest that the extended π-conjugation of the benzo[b]thiophene system can contribute to significant NLO responses, making them promising candidates for NLO applications.

NLO PropertyDescription
Polarizability (α)A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β)A measure of the nonlinear response of a molecule to an external electric field, crucial for second-harmonic generation.

Advanced Intermolecular Interaction Energy Studies

The arrangement of molecules in the solid state and the interactions between them are pivotal in determining the bulk properties of a material. Advanced computational techniques are used to analyze these intermolecular forces in detail.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. The color-coding on the surface indicates the nature and strength of intermolecular contacts, with red spots highlighting short contacts like hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For structures containing benzo[b]thiophene, these plots typically reveal the significant contributions of H···H, C···H/H···C, and O···H/H···O contacts, as well as π-π stacking interactions, which are crucial for the stability of the crystal packing.

Energy frameworks are a computational tool used to visualize and quantify the energetic aspects of crystal packing. They provide a graphical representation of the interaction energies between molecules in a crystal, allowing for an intuitive understanding of the topology and strength of the intermolecular interactions that govern the material's properties. Non-Covalent Interaction (NCI) analysis is another method used to visualize and characterize weak interactions in molecular systems. It identifies regions of space where non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are present. For benzo[b]thiophene-based compounds, these analyses can reveal the intricate network of interactions that dictate the supramolecular assembly and influence the material's electronic and physical properties.

Theoretical Thermochemical Studies and Stability Assessment

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific theoretical thermochemical studies or a detailed stability assessment for the compound this compound. While research exists on the thermochemistry of related structures such as arenecarboxylic acids and various benzo[b]thiophene derivatives, direct computational or experimental data on the enthalpy of formation, Gibbs free energy of formation, or other thermochemical parameters for this compound is not presently available. researchgate.netnih.govmdpi.commdpi.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the thermochemical properties and stability of organic molecules. mdpi.comnih.govmdpi.com Such studies on analogous compounds often involve calculating enthalpies of formation and reaction enthalpies to understand their stability. mdpi.com For instance, thermochemical investigations on thiophenecarboxylic acids and their derivatives have been conducted using a combination of experimental techniques like combustion calorimetry and high-level ab initio calculations. researchgate.net These studies provide insights into the energetic properties of the thiophene (B33073) carboxylate moiety, a key feature of the target molecule.

Similarly, the thermal stability of related heterocyclic systems, such as benzo[b]thieno[2,3-d]thiophene derivatives, has been evaluated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com These analyses determine decomposition and melting temperatures, respectively, offering a view of the compounds' behavior at elevated temperatures. However, no such specific data has been published for this compound.

Without dedicated computational or experimental studies on this compound, any discussion of its thermochemical profile or stability would be speculative. Future research employing these well-established theoretical and experimental methodologies is required to elucidate the specific energetic and stability characteristics of this compound.

Organic Electronic Materials and Optoelectronic Applications

Organic Semiconductor Development and Field-Effect Transistor (OFET) Applications

Organic field-effect transistors (OFETs) are fundamental components in next-generation electronics, including flexible displays, sensors, and radio-frequency identification (RFID) tags. mdpi.com The performance of an OFET is critically dependent on the quality of the organic semiconductor (OSC) layer. Derivatives of benzo[b]thiophene, particularly mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT), have emerged as a highly favorable core structure for high-performance, p-type (hole-transporting) semiconductors. mdpi.comresearchgate.net

The design of high-performance organic semiconductors is guided by several key principles aimed at maximizing charge carrier mobility. High mobility is essential for fast switching speeds and high drive currents in transistors.

Extended π-Conjugated Systems: A primary strategy involves creating molecules with large, planar, and rigid π-conjugated systems. The extensive conjugation in structures like BTBT allows for efficient delocalization of the highest occupied molecular orbital (HOMO), which is crucial for facilitating the intermolecular hopping of charge carriers (holes). mdpi.com The fused, rigid nature of the thienoacene framework enhances intermolecular interactions and charge delocalization. agu.edu.tr

Intermolecular Orbital Overlap: Effective π-orbital overlap between adjacent molecules in the solid state is paramount for efficient charge transport. The presence of sulfur atoms in the benzo[b]thiophene core contributes significantly to this, as they possess large frontier orbital coefficients that promote strong electronic coupling. agu.edu.tr

Energy Level Tuning: For stable device operation, particularly in ambient conditions, the semiconductor's HOMO energy level must be sufficiently low (typically < -5.0 eV) to resist oxidation by air and moisture. agu.edu.trrsc.org Benzo[b]thiophene derivatives are known for their large band gaps and stabilized HOMO levels, lending them excellent air stability. mdpi.comagu.edu.tr

Side-Chain Engineering: The attachment of alkyl side-chains to the conjugated core is a powerful tool for controlling solubility, solid-state packing, and morphology. The length and branching of these chains can dramatically influence the molecular ordering and, consequently, the charge-carrier mobility. rsc.orgrsc.org Longer alkyl chains have been shown to regulate intrinsic disorder and improve the balance between different charge transport directions, ultimately enhancing mobility. rsc.org

The specific molecular architecture, including the degree of π-conjugation and the nature of substituents, directly dictates the charge transport properties of the material.

The extension of π-conjugation, for instance by adding more fused rings to the benzo[b]thiophene core, can be explored to modulate the material's physicochemical characteristics. mdpi.com However, studies on some benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have shown that adding an extra benzene (B151609) ring does not always lead to significant changes in HOMO/LUMO energy levels. mdpi.com In contrast, for BTBT-based semiconductors, the fused phene-type π-electronic structure results in a large optical band gap (e.g., >3.0 eV) and a highly stabilized HOMO level (< -5.5 eV), which are beneficial for device stability. agu.edu.tr

The strategic placement of different end-groups and isomers can also have a profound effect. In one study, four new organic semiconductors based on benzo[b]thiophene derivatives were synthesized to investigate the effect of different isomers and end-group moieties on electrical performance. bohrium.com This highlights that subtle changes in molecular structure can lead to significant differences in device characteristics. Theoretical studies on thieno[2,3-b]benzothiophene derivatives have shown that the introduction of different π-bridge spacers (like vinyl or phenyl groups) and substituents can alter reorganization energies and transfer integrals, leading to a range of charge mobilities. rsc.org For example, some derivatives were predicted to have high hole mobility, while others exhibited more balanced hole and electron transport. rsc.org

Below is a table summarizing the electronic properties and performance of several benzo[b]thiophene-based derivatives in OFETs.

Compound ClassDerivativeHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)On/Off Ratio
BTT 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene-5.49-2.26--
BTT 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene-5.51-2.290.005> 10⁶
BTT BTT with branched alkyl chain--0.057> 10⁷
BTBT Compound 1 (with phenylethynyl group)--~0.03~10⁶
n-type BTBT D(PhFCO)-BTBT--~0.6 (electron)10⁷ - 10⁸

Data compiled from multiple sources. mdpi.commdpi.comagu.edu.trrsc.org

The performance of an OFET is not solely determined by the intrinsic properties of the semiconductor molecule but is also heavily influenced by the morphology and crystalline order of the thin film. google.com Highly ordered, crystalline films with large grains and minimal grain boundaries are essential for efficient charge transport. mdpi.com

Techniques like solution shearing are employed to create well-ordered thin films. rsc.orgresearchgate.net The resulting film microstructure is typically analyzed using X-ray diffraction (XRD) and atomic force microscopy (AFM). mdpi.commdpi.combohrium.comrsc.org XRD profiles can reveal the degree of crystalline ordering, with multiple, intense diffraction peaks indicating a highly ordered microstructure. mdpi.com For example, a comparison between two BTT derivatives showed that the compound with more significant XRD peaks also exhibited superior electrical performance. mdpi.com The full width at half maximum (FWHM) of these peaks can also give an indication of the crystalline grain size. mdpi.com

AFM imaging provides a direct view of the surface morphology. Films with large, interconnected grains and continuous terraced layers are associated with better charge transport. mdpi.comrsc.org In contrast, films characterized by small, rod-shaped grains with a high density of grain boundaries tend to have limited interconnectivity, which compromises charge transport. mdpi.com Well-ordered microstructures and terrace-like thin film morphologies with good inter-grain connectivity are hallmarks of high-performance semiconductor layers. mdpi.com

Advanced Optoelectronic Device Components

Beyond transistors, benzo[b]thiophene derivatives and related structures hold promise for advanced optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), where luminescent properties are key. Furthermore, the benzoic acid moiety of 3-Benzo[b]thiophen-2-ylbenzoic acid suggests a pathway to enhance material performance through controlled molecular organization.

While many benzo[b]thiophene derivatives are explored for their charge transport properties, related structures containing thiophenyl and benzoic acid groups have been investigated as sensitizers for lanthanide luminescence, a critical function in some types of OLEDs and sensors. nih.gov

In this "antenna effect," an organic ligand absorbs light and efficiently transfers the energy to a central metal ion (like Europium(III) or Terbium(III)), which then emits light at its characteristic wavelength. Thiophenyl-derivatized nitrobenzoic acid ligands have been successfully used for this purpose. nih.gov These molecules, which share structural motifs with this compound, form luminescent complexes with lanthanide ions in solution. nih.gov The efficiency of this sensitization is dependent on the stability of the complex and the energy migration pathways. nih.gov

The table below details the photophysical properties of Eu(III) and Tb(III) complexes with various thiophenyl-derivatized nitrobenzoic acid ligands.

LigandMetal IonQuantum Yield (%)Luminescence Lifetime (µs)
2-nitro-3-thiophen-3-yl-benzoic acidEu(III)0.9 - 3.1248.3 - 338.9
2-nitro-3-thiophen-3-yl-benzoic acidTb(III)4.7 - 9.8208.6 - 724.9
3-nitro-2-thiophen-3-yl-benzoic acidEu(III)0.9 - 3.1248.3 - 338.9
5-nitro-2-thiophen-3-yl-benzoic acidEu(III)0.9 - 3.1248.3 - 338.9

Data sourced from a study on thiophenyl-derivatized nitrobenzoato antennas. nih.gov

These results demonstrate that the combination of a thiophene-based structure and a benzoic acid group can create effective light-harvesting ligands, suggesting a potential application for appropriately designed this compound derivatives in luminescent materials. nih.gov

Supramolecular self-assembly, where molecules organize into well-defined structures through non-covalent interactions, is a powerful bottom-up approach for creating highly ordered functional materials. nih.govmpg.de The carboxylic acid group of the benzoic acid moiety is an excellent functional group for directing this process. nih.gov

Carboxylic acids readily form strong and highly directional double hydrogen bonds, leading to the formation of stable dimers. nih.govmpg.de These dimers can then act as building blocks, organizing further through weaker interactions (like van der Waals forces or C-H···O bonds) to form larger, two-dimensional (2D) crystalline assemblies on surfaces. nih.gov This approach has been used to create highly ordered, defect-free single-layer films of micrometer size from molecules like 4-(decyloxy)benzoic acid. nih.gov

Studies on 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) have shown that molecules with carboxylic acid groups can form complex, temperature-dependent structures on surfaces, including extended honeycomb networks held together by hydrogen bonds. mpg.denih.gov The ability to form such uniform and highly ordered 2D molecular arrays is a significant advantage for fabricating electronic devices, as it can lead to improved and more predictable performance. nih.gov The presence of the carboxylic acid in this compound provides a handle to exploit these self-assembly principles, potentially enabling the formation of highly crystalline semiconductor films with enhanced charge transport or other desirable electronic properties.

Role as Ligands in Catalysis

The role of This compound as a ligand in catalysis is another area where specific research findings are absent from the public domain. The carboxylic acid group present in the molecule is a common coordinating group for metal centers, and aromatic thiophenes can also participate in metal coordination. This combination of functional groups suggests that it could potentially act as a ligand.

However, a review of available scientific literature did not yield any studies where This compound was synthesized and used as a ligand to form metal complexes for catalytic applications. Therefore, there are no research findings or data tables detailing its performance in any catalytic reactions, such as cross-coupling reactions or polymerization.

Q & A

Q. What are the standard synthetic routes for 3-Benzo[b]thiophen-2-ylbenzoic acid, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between benzo[b]thiophene precursors and benzoic acid derivatives. For example, 2-mercaptoacetone can react with halobenzaldehydes under water-mediated conditions to form substituted benzo[b]thiophenes . Acid chlorides derived from benzoic acid derivatives (e.g., using oxalyl chloride) are also key intermediates, enabling coupling with thiophene-based amines or alcohols . Reaction parameters like solvent choice (e.g., 1,4-dioxane or toluene), temperature (room temperature vs. reflux), and catalysts (e.g., KOtBu) significantly impact yield and purity. For instance, cyclization reactions in 1,4-dioxane with NaOH yielded products at 40%–74% efficiency .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular structure, particularly for verifying substituent positions on the benzo[b]thiophene and benzoic acid moieties. For example, 13C^{13}\text{C}-NMR can resolve carbonyl carbons at ~167 ppm, while 1H^{1}\text{H}-NMR identifies aromatic protons in the 6.5–8.5 ppm range . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and mass spectrometry (MS) confirms molecular weight. X-ray crystallography may further elucidate crystal packing and dihedral angles in structurally related compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for anticancer applications?

  • Methodological Answer : SAR studies focus on modifying substituents to enhance bioactivity. For example:
  • Substitution at the benzo[b]thiophene ring : Replacing the 3-benzo[b]thienyl group with 3-benzo[b]furan (e.g., compound 37 ) improved cytotoxicity against KB-VIN cells by retaining activity despite multidrug resistance .
  • Functional group additions : Introducing methylenedioxy groups at positions 6 and 7 of the quinolin-4-one scaffold (as in CHM-1 analogs) increased selectivity for Hep 3B cells (IC50_{50} = 0.06 µM) .

Table 1 : Cytotoxicity Data for Selected Analogs

CompoundHep 3B IC50_{50} (µM)HL-60 IC50_{50} (µM)HCT-116 IC50_{50} (µM)
3-Benzo[b]thienyl0.060.170.14
3-Benzo[b]furan0.120.150.09

Q. What strategies optimize reaction conditions for synthesizing halogenated benzo[b]thiophene-carboxylic acid derivatives?

  • Methodological Answer : Halogenation (e.g., chlorination) requires careful control of electrophilic substitution. For 3-chloro derivatives, using Cl2_2 gas in acetic acid at 60–80°C ensures regioselectivity at the 3-position of the thiophene ring . Solvent polarity (e.g., dichloromethane vs. DMF) influences reaction rates, while catalytic Lewis acids (e.g., FeCl3_3) enhance yields. Post-synthetic purification via recrystallization (e.g., from ethanol/water) removes unreacted starting materials .

Q. How do researchers evaluate the biological activity of this compound derivatives in vitro?

  • Methodological Answer : Standard protocols include:
  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., Hep 3B, HL-60) to determine IC50_{50} values. Compound 1 (3-Benzo[b]thienyl analog) showed potent activity against Hep 3B cells (IC50_{50} = 0.06 µM) .
  • Enzyme inhibition studies : Assess interactions with targets like myeloperoxidase or kinases via fluorescence-based assays. For example, substituted 1,3-benzo[d]azole analogs were tested against multidrug-resistant tuberculosis (MDR-TB) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms induced by derivatives .

Safety and Handling

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy of intermediates like sulfonyl chlorides .
  • Ventilation : Reactions involving volatile reagents (e.g., benzoyl chloride) must be conducted in fume hoods .
  • Waste disposal : Halogenated byproducts require segregation and treatment as hazardous waste .

Data Contradictions and Troubleshooting

Q. How can conflicting crystallographic data for benzo[b]thiophene derivatives be resolved?

  • Methodological Answer : Discrepancies in reported dihedral angles (e.g., between benzoic acid and thiophene rings) may arise from polymorphism or solvent effects during crystallization. Redundant crystallization trials using different solvents (e.g., DMSO vs. ethanol) and single-crystal X-ray diffraction analysis can validate structural consistency .

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